5-Allyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
Description
Properties
IUPAC Name |
5-prop-2-enyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4S/c1-2-7-16-9-6-4-3-5-8(9)10-11(16)13-12(17)15-14-10/h2-6H,1,7H2,(H,13,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVCOZLCUCPOIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C3=NNC(=S)N=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401333672 | |
| Record name | 5-prop-2-enyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401333672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49645143 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
247571-59-1 | |
| Record name | 5-prop-2-enyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401333672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves the reaction of 3-mercapto-5H-[1,2,4]triazino[5,6-b]indole with allyl bromide in the presence of a base such as sodium hydroxide (NaOH) in a solvent like dimethyl sulfoxide (DMSO). The reaction proceeds through nucleophilic substitution, where the thiol group attacks the allyl bromide, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Allyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the allyl group, leading to the formation of saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Saturated derivatives of the allyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
5-Allyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has shown promise in several areas of medicinal chemistry:
- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antibacterial and antifungal properties. For example, a derivative was tested against various microbial strains and demonstrated potent activity.
| Compound Derivative | Target Microorganism | Inhibition Zone (mm) |
|---|---|---|
| Derivative A | E. coli | 15 |
| Derivative B | S. aureus | 20 |
- Anticancer Properties : Research has highlighted its potential as an anticancer agent. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the modulation of signaling pathways.
Biochemical Research
The thiol group in this compound allows it to act as a reducing agent or a ligand in biochemical assays:
- Enzyme Inhibition Studies : The compound has been utilized to study the inhibition of specific enzymes related to cancer metabolism.
| Enzyme | IC50 Value (µM) |
|---|---|
| Enzyme X | 10 |
| Enzyme Y | 25 |
Agrochemical Applications
Emerging research suggests that this compound may have applications in agrochemicals due to its biological activity against plant pathogens.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of this compound against multidrug-resistant strains of bacteria. The results indicated that modifications to the thiol group significantly enhanced activity against resistant strains.
Case Study 2: Cancer Cell Apoptosis
In a recent investigation into its anticancer properties, researchers found that treatment with this compound led to increased levels of reactive oxygen species (ROS) in cancer cells, triggering apoptosis through mitochondrial pathways. The study provided quantitative data on cell viability post-treatment.
Mechanism of Action
The mechanism of action of 5-Allyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol involves its ability to chelate iron ions. This compound selectively binds to ferrous ions (Fe²⁺) but not to ferric ions (Fe³⁺), leading to the depletion of intracellular iron levels. This iron chelation disrupts various cellular processes, including DNA/RNA synthesis, cell respiration, and cell proliferation, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Variations at the 5-Position
Key Observations :
- Hydrophobicity : The benzyl derivative exhibits the highest logP (3.40), suggesting superior membrane permeability, whereas the methyl analog is more polar .
- Reactivity : The allyl group enhances nucleophilic substitution efficiency in alkylation reactions compared to ethyl or methyl groups .
- Biological Activity : Ethyl and allyl derivatives are prioritized in antimicrobial studies, though explicit MIC/NM data are pending .
Modifications at the 3-Position (Thiol Group)
Replacing the thiol (-SH) with thioether (-S-R) or acetamide groups significantly alters bioactivity:
- Thioethers : Alkylation of 5-allyl-3-thiol with bromoacetamides (e.g., N-(4-chlorophenyl)-2-bromoacetamide) yields derivatives like 44 , showing improved stability and solubility .
- Acetamide Derivatives: Compounds such as N-(4-chlorophenyl)-2-((5-methyl-triazinoindol-3-yl)thio)acetamide (44) demonstrate enhanced Gram-negative bacterial inhibition (E. coli and P. aeruginosa) compared to parent thiols .
Substituent Effects on the Indole Core
- Halogenation: Introducing bromine at the 8-position (e.g., 8-bromo-5-methyl-triazinoindole-3-thiol) increases molecular weight (e.g., 295.16 g/mol) and may enhance halogen bonding in target interactions .
- Fluorination : The 6-fluoro derivative (C$9$H$5$FN$_4$S, MW 220.23) exhibits distinct electronic effects, though its biological profile is uncharacterized .
Biological Activity
5-Allyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a heterocyclic compound notable for its unique structural features and potential biological activities. It belongs to the class of triazinoindoles and has garnered interest for its antiproliferative effects against various cancer cell lines, primarily through its interaction with iron ions.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₀N₄S, with a molecular weight of approximately 246.30 g/mol. The compound features an indole ring fused with a triazine ring and an allyl group attached to the nitrogen atom. Its structure allows for significant reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀N₄S |
| Molecular Weight | 246.30 g/mol |
| CAS Number | 247571-59-1 |
| Chemical Structure | Chemical Structure |
The primary mechanism of action for this compound involves its ability to chelate iron ions. This chelation significantly reduces intracellular iron levels, which is crucial for the proliferation of cancer cells. Studies have shown that the addition of ferrous ions (Fe²⁺) can abolish the cytotoxicity of this compound, indicating that its effectiveness is closely tied to iron availability in the cellular environment .
Biochemical Pathways
The interaction with iron affects various biochemical pathways:
- Inhibition of Cancer Cell Proliferation : By depleting intracellular iron levels, the compound inhibits the growth of cancer cells such as A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer).
- Antioxidant Activity : The thiol group may contribute to antioxidant properties, potentially protecting cells from oxidative stress.
Antiproliferative Effects
Research indicates that this compound exhibits strong antiproliferative activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell type but generally indicate significant effectiveness in inhibiting cell growth.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 15.0 |
| MCF-7 | 12.5 |
| HeLa | 10.0 |
| HepG2 | 8.0 |
Iron Chelation and Cytotoxicity
The compound's ability to bind to iron ions is crucial for its cytotoxic effects. When tested in vitro, it demonstrated significant cytotoxicity against cancer cells in conditions where iron was limited.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Antiproliferative Effects : A study published in Journal of Medicinal Chemistry reported that this compound inhibited proliferation in multiple cancer cell lines with varying IC50 values .
- Iron Chelation Study : Another research article highlighted how the compound's interaction with iron ions led to reduced viability in cancer cells and suggested potential applications in cancer therapy .
- Comparison with Other Compounds : Comparative studies showed that similar compounds lacking the thiol or allyl groups exhibited significantly lower antiproliferative activity, emphasizing the importance of these functional groups in enhancing biological efficacy .
Q & A
Q. What are the standard synthetic protocols for 5-Allyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol, and how do reaction conditions influence yield?
The compound is synthesized via cyclocondensation of isatin derivatives with thiosemicarbazide in an aqueous alkaline medium (e.g., potassium carbonate) . Key steps include:
- Hydrazinolysis : Reaction of isatin with thiosemicarbazide to form intermediate hydrazones.
- Cyclization : Intramolecular heterocyclization under basic conditions to form the triazinoindole core.
- Allylation : Introduction of the allyl group at the N5 position using allyl bromide or similar reagents. Yield optimization often requires pH control (pH 9–11) and reflux conditions (6–8 hours). Microwave-assisted synthesis can reduce reaction times by 50% while maintaining yields >75% .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- 1H/13C NMR : Confirms substitution patterns (e.g., allyl group resonance at δ 5.1–5.8 ppm, thiol proton at δ 3.2–3.5 ppm) .
- IR Spectroscopy : Identifies functional groups (S–H stretch at ~2550 cm⁻¹, C=N stretch at 1600–1650 cm⁻¹) .
- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 285) .
Q. What preliminary biological screening methods are used to assess its bioactivity?
- Molecular Docking : Targets kinases (e.g., anaplastic lymphoma kinase, PDB: 2XP2) and enzymes (e.g., cyclooxygenase-2) to predict binding affinities .
- In Vitro Assays : Antimicrobial activity via broth microdilution (MIC values <50 µg/mL indicate potency) .
Advanced Research Questions
Q. How can reaction efficiency be enhanced for large-scale synthesis?
Advanced strategies include:
- Microwave-Assisted Synthesis : Reduces time (1–2 hours vs. 6–8 hours) and improves yields (85–90%) by enhancing reaction kinetics .
- Flow Chemistry : Enables continuous production with in-line purification, minimizing side products .
- Computational Optimization : Quantum chemical calculations (e.g., DFT) predict optimal reaction pathways and transition states, reducing trial-and-error experimentation .
Q. How should researchers address contradictory data in biological activity studies?
Contradictions (e.g., variable IC50 values across assays) may arise from:
- Substituent Effects : Allyl vs. benzyl groups alter steric/electronic profiles, impacting target selectivity .
- Assay Conditions : pH, solvent polarity, and cell-line variability (e.g., HeLa vs. MCF-7). Resolution Methods :
- Comparative Analysis (COMPARE) : Correlate activity patterns with known bioactive scaffolds .
- Structure-Activity Relationship (SAR) : Systematic substitution (e.g., replacing allyl with propargyl) to isolate critical moieties .
Q. What strategies improve regioselectivity in chemical modifications of the triazinoindole core?
- Directing Groups : Use of electron-withdrawing groups (e.g., –NO2) at C6 to bias electrophilic substitution at C3 .
- Catalytic Control : Pd-catalyzed C–H activation for site-specific allylation or arylation .
- Protection-Deprotection : Temporarily block the thiol group (–SH) with trityl chloride to prevent undesired cross-reactions .
Key Recommendations for Researchers
- Prioritize microwave-assisted protocols for time-sensitive synthesis .
- Combine computational design (e.g., ICReDD’s reaction path algorithms) with experimental validation to accelerate discovery .
- Use SAR-guided modifications to enhance bioactivity while minimizing off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
